molecular formula C12H13BrO5 B2944560 Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate CAS No. 591210-51-4

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Cat. No. B2944560
CAS RN: 591210-51-4
M. Wt: 317.135
InChI Key: YXCVHCOYTQUHAS-UHFFFAOYSA-N
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Description

“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a chemical compound with the CAS number 591210-51-4 . It has a molecular weight of 317.14 . The IUPAC name for this compound is methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate .


Molecular Structure Analysis

The InChI code for “Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is 1S/C12H13BrO5/c1-3-17-10-5-8 (6-14)4-9 (13)12 (10)18-7-11 (15)16-2/h4-6H,3,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

1. Supramolecular Network Assembly and Tautomerism Studies

Research on a related compound, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, investigated its molecular structure, focusing on stacking interactions and tautomerism. The study, conducted using X-ray diffraction, FT-IR, NMR, UV/Vis spectroscopic techniques, and DFT method, revealed the existence of enol form in solid state and its dependence on solvent types. The compound's tautomerism, evaluated by thermodynamic properties, indicated its non-spontaneous formation between 100 and 500 K, suggesting a stable enol form (Albayrak et al., 2011).

2. Spectroscopic Characterization and Computational Analysis

Another study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol synthesized and characterized the compound using spectroscopic and single crystal X-ray diffraction techniques. The intermolecular contacts were examined through Hirshfeld surfaces, fingerprint plots, and DFT. Analyses like MEP, Fukui function, NLO, and NBO were performed, revealing the compound's interactions with DNA bases and its global reactivity parameters (Demircioğlu et al., 2019).

3. Antioxidant Properties from Marine Red Algae

Research involving bromophenols from the marine red alga Rhodomela confervoides, related to the chemical structure of interest, showed these compounds' potent scavenging activity against radicals, indicating potential application in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).

4. Synthesis in Chemical Reactions

A study on the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl, a compound structurally similar to methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, involved multiple chemical reactions like Sulfide etherification and Aminating, showing its chemical versatility (Dan, 2006).

5. Application in Nonlinear Optical Properties

A related study on hydrazones with similar chemical properties investigated their third-order nonlinear optical properties using single beam z-scan technique. The results indicated potential for optical device applications like optical limiters and switches, showcasing the compound's relevance in advanced materials science (Naseema et al., 2010).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVHCOYTQUHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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